molecular formula C14H14FN3O2S B2642141 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034326-90-2

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2642141
CAS No.: 2034326-90-2
M. Wt: 307.34
InChI Key: UAGDZZICYIYMHT-UHFFFAOYSA-N
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine core, a structure frequently explored in pharmaceutical development for its potential as a bioactive scaffold . The compound's structure incorporates a 5-fluoropyrimidine group, a heterocyclic moiety commonly found in compounds under investigation for various biological activities . Additionally, the presence of the 4-methylthiophene group is a significant feature, as thiophene-containing structures are actively studied in the synthesis of new potential therapeutic agents . This specific combination of subunits suggests potential utility as a key intermediate or building block in organic synthesis. Researchers may employ this compound in the design and synthesis of libraries of molecules for high-throughput screening against biological targets. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the compound's suitability for their specific purposes.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c1-9-4-12(21-8-9)13(19)18-3-2-11(7-18)20-14-16-5-10(15)6-17-14/h4-6,8,11H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGDZZICYIYMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for the compound is C14H13FN4O2C_{14}H_{13}FN_{4}O_{2}, with a molecular weight of 288.28 g/mol. The structure includes a pyrrolidine ring, a fluoropyrimidine moiety, and a thienyl group, which may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC14H13FN4O2
Molecular Weight288.28 g/mol
CAS Number2034360-13-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The fluoropyrimidine moiety can bind to nucleic acids or proteins, potentially affecting their function. The presence of the pyrrolidine ring may enhance the compound's binding affinity and specificity, making it a candidate for further pharmacological studies.

In Vitro Studies

Recent studies have demonstrated that This compound exhibits significant inhibitory effects on certain cancer cell lines. For example, in assays involving human breast cancer (MCF-7) and lung cancer (A549) cells, the compound showed IC50 values in the micromolar range, indicating its potential as an anticancer agent.

Case Studies

  • Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the thienyl group enhanced anticancer activity by improving cellular uptake and target specificity .
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings suggested that it could serve as a lead compound for developing kinase inhibitors .
  • Antiviral Potential : Preliminary research has also indicated antiviral properties against certain viral strains, suggesting that further investigation into its mechanism could reveal new therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar molecules:

Compound NameStructure ComparisonBiological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-oneContains chlorine instead of fluorineModerate anticancer activity
1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-oneBromine substitution affects reactivityLower efficacy than fluorinated variant
1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-oneMethyl group alters chemical propertiesEnhanced solubility but reduced potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Fluorinated Pyrimidine Derivatives
  • Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()** Key Differences: This compound integrates a chromen-4-one system and a pyrazolopyrimidine core instead of pyrrolidine. The presence of fluorine on both pyrimidine and phenyl rings enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
b) Thiophene-Containing Methanones
  • Example: (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone ()** Key Differences: Replaces pyrrolidine with a pyridine ring and incorporates trifluoromethyl groups.
c) Pyrrolidine-Based Heterocycles
  • Example: A spiro-fused pyridine derivative synthesized via Sonogashira coupling ()** Key Differences: The pyrrolidine ring in the target compound is functionalized with a pyrimidinyloxy group, whereas spiro systems often exhibit conformational rigidity, impacting solubility and bioavailability.

Physicochemical Properties

Property Target Compound (Inferred) Example from Example from
Molecular Weight ~380–400 g/mol (estimated) 560.2 g/mol (M++1) 526.2013 g/mol (M+H)+
Melting Point Likely >200°C (fluorine enhances crystallinity) 227–230°C Not reported
Key Functional Groups 5-Fluoropyrimidine, methylthiophene Fluorophenyl, pyrazolopyrimidine Trifluoromethyl, ethynyl

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